molecular formula C27H23N5O B2448923 N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide CAS No. 891120-54-0

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide

Cat. No. B2448923
CAS RN: 891120-54-0
M. Wt: 433.515
InChI Key: VSTCSGQNTQVFSP-UHFFFAOYSA-N
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Description

“N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 281.32 . It’s a solid at room temperature . Its boiling point is around 200-201°C . The compound’s density is approximately 1.28±0.1 g/cm3 .

Scientific Research Applications

Antiproliferative Activity

N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide and its derivatives have been explored for their antiproliferative activities. Specifically, triazolo[4,3-b]pyridazine derivatives have been found to inhibit the proliferation of endothelial and tumor cells, losing their thrombin inhibitory and fibrinogen receptor antagonistic activities inherent to their benzamidine counterparts (Ilić et al., 2011).

Anti-Diabetic Properties

Derivatives of this compound, specifically triazolo-pyridazine-6-yl-substituted piperazines, have shown potential as anti-diabetic drugs. They exhibit Dipeptidyl peptidase-4 (DPP-4) inhibition potentials and insulinotropic activities, suggesting their use in diabetes treatment (Bindu et al., 2019).

Synthesis and Labeling for Study

The compound and its related structures have been synthesized and labeled for various studies. For instance, a carbon-14 and carbon-13 labeled version has been synthesized for absorption and metabolism studies, highlighting its potential in pharmaceutical research (May & Lanzilotti, 1984).

Antiviral Activity

Some derivatives of this compound have shown promising antiviral activity against hepatitis-A virus, indicating their potential in developing antiviral drugs (Shamroukh & Ali, 2008).

Antimicrobial Activities

This compound has also been evaluated for its antimicrobial properties. For example, its derivatives have been synthesized and tested for antituberculostatic, antifungal, and antibacterial activities, showing its versatility in combating various microbial infections (Islam & Siddiqui, 2010).

Structural Analysis and Drug Design

Further research includes the structural analysis and density functional theory calculations for better understanding the properties of this compound, aiding in drug design and development (Sallam et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause eye irritation and may cause respiratory irritation .

Future Directions

While specific future directions for this compound are not available in the retrieved data, compounds with similar structures have shown potential in drug design, discovery, and development . They have been used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

Based on its structural similarity to 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, it can be inferred that the compound may interact with its targets through hydrogen bond accepting and donating characteristics . This allows it to make specific interactions with different target receptors .

Biochemical Pathways

Given its potential pharmacological activities, it can be inferred that the compound may affect a variety of biochemical pathways associated with its targets, leading to downstream effects such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects .

Pharmacokinetics

It is known that the compound is soluble in dmso and ethanol , which may influence its absorption and distribution

Result of Action

Based on its potential pharmacological activities, it can be inferred that the compound may exert a variety of effects at the molecular and cellular level, potentially leading to anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral effects .

Action Environment

It is known that the compound has a melting point of 200°c , which may influence its stability under different environmental conditions

properties

IUPAC Name

N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O/c1-19-29-30-26-16-15-25(31-32(19)26)22-13-8-14-23(17-22)28-27(33)18-24(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-17,24H,18H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTCSGQNTQVFSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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